molecular formula C18H19FN2O3S B2646278 4-(1,1-dioxothiazinan-2-yl)-N-(3-fluoro-4-methylphenyl)benzamide CAS No. 899952-90-0

4-(1,1-dioxothiazinan-2-yl)-N-(3-fluoro-4-methylphenyl)benzamide

Cat. No. B2646278
CAS RN: 899952-90-0
M. Wt: 362.42
InChI Key: LKVXZYBNWAAVDU-UHFFFAOYSA-N
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Description

4-(1,1-dioxothiazinan-2-yl)-N-(3-fluoro-4-methylphenyl)benzamide, commonly known as DTBZ-F, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTBZ-F is a derivative of benzamide and thiazine, and its unique chemical structure makes it a promising candidate for use in scientific research. In

Scientific Research Applications

Antidiabetic Agents

  • A series of benzamide derivatives, including thiazolidine-diones, were prepared in the search for antidiabetic agents, indicating the potential of similar compounds in the treatment of diabetes mellitus (Nomura et al., 1999).

Antimicrobial Activity

  • Novel benzimidazole, benzoxazole, and benzothiazole derivatives exhibited broad-spectrum antimicrobial activity against bacterial and fungal strains, suggesting the utility of related benzothiazole derivatives in developing antimicrobial agents (Padalkar et al., 2014).

Antitumor Activity

  • Fluorinated benzothiazoles showed potent cytotoxic effects in vitro against certain human cancer cell lines, highlighting the potential of fluorine-substituted benzothiazoles in cancer therapy (Hutchinson et al., 2001).

Analgesic and Diuretic Potential

  • Benzothiazine derivatives have been investigated for their potential as analgesics and diuretics, indicating the pharmacological diversity of thiazine-based compounds (Ukrainets et al., 2017).

Orexin Receptor Antagonism

  • Benzofurancarboxamide derivatives acting as orexin receptor antagonists were explored for the treatment of insomnia, suggesting the utility of similar compounds in modulating sleep and arousal pathways (Renzulli et al., 2011).

properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(3-fluoro-4-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-13-4-7-15(12-17(13)19)20-18(22)14-5-8-16(9-6-14)21-10-2-3-11-25(21,23)24/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVXZYBNWAAVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-dioxothiazinan-2-yl)-N-(3-fluoro-4-methylphenyl)benzamide

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